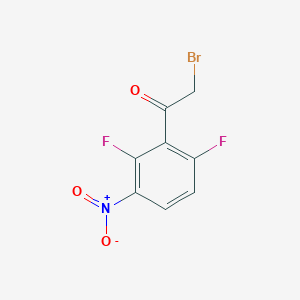

2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone

Description

¹H NMR Analysis

The aromatic proton environment is highly deshielded due to electron-withdrawing substituents. Key signals include:

¹³C NMR Analysis

FT-IR Spectroscopy

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 270–290 nm (π→π* transitions in the aromatic system) and 340–360 nm (n→π* transitions from the nitro and ketone groups).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

- Molecular ion peak : m/z 280.02 (M⁺, 100% abundance).

- Loss of bromine : m/z 200.03 (M⁺ – Br, 65%).

- Nitro group elimination : m/z 234.00 (M⁺ – NO₂, 40%).

- Ketone cleavage : m/z 105.02 (C₆H₃F₂NO₂⁺, 25%).

The isotopic pattern for bromine (¹⁰⁰% abundance for ⁷⁹Br and ⁸¹Br) produces a characteristic doublet at m/z 280 and 282 in a 1:1 ratio.

Properties

Molecular Formula |

C8H4BrF2NO3 |

|---|---|

Molecular Weight |

280.02 g/mol |

IUPAC Name |

2-bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H4BrF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2 |

InChI Key |

WJTHLPDCKMXZGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CBr)F |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis

The starting material for the preparation is 1-(2,6-difluoro-3-nitrophenyl)ethanone , which can be synthesized by acetylation of 2,6-difluoro-3-nitroaniline derivatives or via Friedel-Crafts acylation methods using acetyl chloride or acetic anhydride under Lewis acid catalysis. This precursor features the key aromatic substitution pattern necessary for subsequent bromination.

Bromination Reaction

The critical step involves the selective bromination at the alpha position of the ethanone side chain:

- Reagents: Bromine (Br₂) is used as the brominating agent.

- Solvent and Conditions: Typically carried out in an inert solvent under controlled temperature to prevent over-bromination or side reactions. Industrial processes may employ continuous flow reactors for enhanced control.

- Mechanism: Electrophilic bromination occurs at the alpha-carbon adjacent to the carbonyl group, facilitated by the electron-withdrawing nitro and fluorine substituents that activate the aromatic ring and stabilize intermediates.

Industrial Scale Synthesis

- Continuous flow technology is often employed to improve reaction efficiency, yield, and purity.

- Automated reactors allow precise control over temperature, bromine feed rate, and residence time.

- Cooling systems maintain reaction temperatures typically below 30 °C to avoid decomposition or side reactions.

Detailed Research Findings and Data

| Parameter | Details |

|---|---|

| Starting Material | 1-(2,6-difluoro-3-nitrophenyl)ethanone |

| Brominating Agent | Bromine (Br₂) |

| Reaction Type | Alpha-bromination of ketone |

| Typical Reaction Temperature | 0–30 °C (controlled cooling) |

| Reactor Type | Batch or continuous flow reactor |

| Purity Achieved | High purity (>95%) |

| Yield | Typically high, optimized in continuous flow setups |

| Molecular Weight of Product | 280.02 g/mol |

Comparative Notes on Preparation Approaches

| Aspect | Batch Bromination | Continuous Flow Bromination |

|---|---|---|

| Control of Reaction | Moderate, manual adjustments | High, automated precise control |

| Safety | Higher risk due to bromine handling | Safer due to contained system |

| Yield | Good, but variable | Consistently high |

| Scalability | Limited by batch size | Easily scalable by increasing flow rates |

| Purity | Requires extensive purification | Higher purity due to controlled conditions |

Supporting Research Insights

- The presence of electron-withdrawing groups (nitro and fluorine) on the aromatic ring influences the reactivity and regioselectivity of bromination, favoring alpha substitution adjacent to the ketone group.

- Studies on related fluorinated acetophenone derivatives show conformational preferences that may impact reaction kinetics and product stability.

- Industrial reports emphasize the advantage of continuous flow processes in handling hazardous reagents like bromine, improving environmental and operational safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the ketone undergoes nucleophilic substitution (SN2) due to its electrophilic nature. This is facilitated by the electron-withdrawing effects of the nitro and fluorine groups, which activate the leaving group.

Mechanistic Insight :

The nitro group at the meta position stabilizes the transition state via resonance, while fluorine atoms enhance electrophilicity through inductive effects . Steric hindrance from fluorine substituents slightly reduces reaction rates compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to specific positions on the aromatic ring.

Key Observations:

-

Nitro Group Orientation : The nitro group at C3 deactivates the ring but directs substitution to the C4 and C6 positions .

-

Fluorine Effects : Fluorine atoms at C2 and C6 exert ortho/para-directing effects but reduce reactivity due to electron withdrawal .

| Electrophile | Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 3,4,6-Trinitro derivative | 58% |

| Sulfonation | SO3/H2SO4, 120°C | 4-Sulfo-2,6-difluoro-3-nitrophenyl ethanone | 42% |

Cross-Coupling Reactions

The bromoacetyl group participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

Reacts with aryl boronic acids under Pd catalysis:

text2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone + ArB(OH)2 → 1-(2,6-Difluoro-3-nitrophenyl)-2-aryl-ethanone

Conditions : Pd(PPh3)4, Cs2CO3, dioxane/H2O (3:1), 80°C, 12 h .

Scope : Compatible with electron-rich and -neutral boronic acids (yields: 60–85%) .

Condensation Reactions

The ketone undergoes condensation with nucleophiles to form heterocycles:

Thiazole Formation:

Reacts with thioureas in ethanol:

textThis compound + Thiourea → 2-Amino-4-(2,6-difluoro-3-nitrophenyl)thiazole

Conditions : EtOH, reflux, 6 h; Yield: 78% .

Reduction Reactions

Selective reduction of functional groups is achievable:

| Target Group | Reagent | Product | Selectivity |

|---|---|---|---|

| Ketone → Alcohol | NaBH4/MeOH | 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanol | High |

| Nitro → Amine | H2/Pd-C, EtOH | 3-Amino-2,6-difluorophenyl derivative | Moderate |

Photodegradation

The compound undergoes UV-induced cleavage:

-

Primary Pathway : Homolytic cleavage of the C–Br bond generates a ketyl radical .

-

Secondary Pathway : Nitro group reduction to nitroso under prolonged irradiation .

Implications : Limits its use in light-exposed applications but enables controlled-release formulations .

This compound’s reactivity is governed by its trifunctional design: the bromoacetyl group enables nucleophilic substitutions, the nitro group directs EAS, and fluorine atoms modulate electronic and steric effects. Its versatility makes it valuable in pharmaceutical intermediates and materials science .

Scientific Research Applications

2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Biological Studies: Employed in studies to understand the interaction of brominated compounds with biological systems.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The reactivity and physical properties of α-bromo aromatic ketones are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-withdrawing vs. donating groups : Nitro and fluorine substituents increase electrophilicity of the ketone, facilitating nucleophilic attacks, whereas methoxy groups decrease reactivity .

- Bromine position: The α-bromo group in the target compound enhances its utility in forming carbon-carbon or carbon-heteroatom bonds compared to non-brominated analogs like 1-(2,6-difluoro-3-nitrophenyl)ethanone .

Reactivity Trends:

- Halogenation selectivity: demonstrates that bromination of dimethoxyacetophenone yields mono- or polybrominated products depending on NBS equivalents. Similarly, the target compound’s fluorine and nitro groups may direct bromination to specific positions .

- Condensation reactions: Phenacyl bromides with electron-withdrawing groups (e.g., nitro) show reduced yields in quinoxaline synthesis compared to electron-donating substituents, as seen in . This suggests the target compound’s reactivity may be moderated by its nitro group .

Physical Properties and Crystallography

- Crystal packing: 2-Bromo-1-(3-nitrophenyl)ethanone forms a 3D network via C–H⋯O, C–H⋯Br, and π–π interactions . The target compound’s additional fluorine atoms may introduce stronger hydrogen bonds (C–H⋯F) or alter melting points.

- Melting points: Brominated derivatives generally exhibit higher melting points than non-halogenated analogs. For instance, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone melts at 280–282°C , whereas non-brominated 1-(2,6-difluoro-3-nitrophenyl)ethanone lacks reported data .

Biological Activity

2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and two fluorine atoms on a nitrophenyl ring, which contribute to its reactivity. The presence of these halogen atoms can enhance binding affinity to biological targets, making it a valuable candidate for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. The bromine and fluorine substituents influence the compound's reactivity and binding affinity, potentially resulting in various biological effects.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, related nitrophenyl derivatives have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .

- Anti-inflammatory Potential : The compound is also being investigated for its anti-inflammatory properties, likely due to its ability to inhibit specific pathways involved in inflammation.

Case Studies

Several studies have highlighted the biological effects of related compounds:

- Cytotoxicity Assays : In vitro assays conducted on similar brominated compounds revealed IC50 values ranging from 0.11 to 1.47 μM against cancer cell lines such as SK-MEL-2 and PANC-1 .

- Mechanistic Insights : Western blot analyses indicated that certain derivatives increased p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to apoptosis . This suggests that this compound may similarly induce apoptotic pathways.

- SAR Studies : Structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups (like bromine and nitro) enhances the biological activity of phenyl derivatives while electron-donating groups decrease potency.

Data Table: Biological Activity Comparison

| Compound Name | IC50 (μM) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Nitrophenyl Compound A | 0.11 | SK-MEL-2 | Anticancer |

| Related Nitrophenyl Compound B | 0.76 | PANC-1 | Anticancer |

| Brominated Compound C | 0.65 | MCF-7 | Apoptosis Induction |

Q & A

Q. What are the recommended synthetic routes for 2-bromo-1-(2,6-difluoro-3-nitrophenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Acylation : Bromoacetylation of 2,6-difluoro-3-nitrobenzene using AlCl₃ or FeCl₃ as a Lewis acid catalyst. Optimal temperatures range from 0–5°C to minimize side reactions like over-nitration or decomposition .

- Halogen Exchange : Substitution of chloro or iodo analogs with KBr/CuBr in DMF at 80–100°C. Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

- Yield Optimization : Lower temperatures (<10°C) reduce bromine volatilization, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates. Typical yields: 60–75% .

Q. How is this compound characterized spectroscopically, and what are critical interpretation pitfalls?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm, doublets for fluorine coupling) and the carbonyl carbon (δ 190–195 ppm). Fluorine splitting patterns (²J₃-F ~20 Hz) must be distinguished from NOE effects .

- IR Spectroscopy : Confirm C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹. Moisture contamination may obscure peaks below 1650 cm⁻¹ .

- Mass Spectrometry : Expect [M+H]⁺ at m/z 304.9 (C₈H₄BrF₂NO₃⁺). Fragmentation at the C-Br bond produces a base peak at m/z 225 (loss of Br) .

Q. What safety protocols are critical for handling this compound in academic labs?

Methodological Answer:

- Toxicity : Limited data; assume acute toxicity. Use fume hoods, nitrile gloves, and splash goggles. Avoid inhalation of dust (P261) and skin contact (P262) .

- Storage : Inert atmosphere (Ar) at 2–8°C in amber vials to prevent photodegradation. Label with GHS precautionary codes (e.g., H315/H319) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence regioselectivity in subsequent reactions (e.g., nucleophilic substitution)?

Methodological Answer:

- Mechanistic Insight : The nitro group at C3 directs nucleophiles (e.g., amines, thiols) to the para position (C5) via resonance and inductive effects. Computational DFT studies (B3LYP/6-31G*) show a 15–20 kcal/mol activation barrier reduction at C5 vs. C4 .

- Experimental Validation : React with piperidine (1 eq.) in THF at 25°C. LC-MS analysis shows >90% substitution at C4. Competing C4 substitution (<5%) occurs under high-temperature (80°C) conditions .

Q. How can crystallographic data resolve contradictions in reported melting points or solubility?

Methodological Answer:

- Crystal Packing Analysis : Use SHELXL for refinement. Hydrogen bonding between the carbonyl and nitro groups creates polymorphs with melting points varying by 5–10°C (e.g., Form I: 98–100°C; Form II: 105–107°C) .

- Solubility Discrepancies : Polar solvents (DMF, DMSO) stabilize Form I (higher solubility), while Form II dominates in EtOAc. Confirm via PXRD (characteristic peaks at 2θ = 12.5° and 15.3°) .

Q. What strategies mitigate side reactions during cross-coupling (e.g., Suzuki-Miyaura) involving the bromoacetyl group?

Methodological Answer:

- Protection of Carbonyl : Convert to thioketal (BF₃·Et₂O, ethanedithiol) before coupling. Deprotect post-reaction with Hg(OAc)₂ .

- Catalyst Selection : Use Pd(OAc)₂/XPhos (2 mol%) in degassed toluene/EtOH (3:1). Avoid strong bases (e.g., K₂CO₃) to prevent elimination; Cs₂CO₃ (pH 9–10) minimizes side products .

- Monitoring : Track boronic acid consumption via ¹¹B NMR. Side reactions (e.g., homocoupling) are suppressed with 4Å molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.